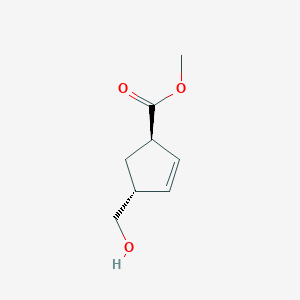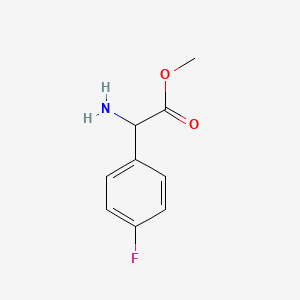
(2,4,6-Triisopropylphenyl)methanol
Descripción general
Descripción
(2,4,6-Triisopropylphenyl)methanol, also known as 2,4,6-triisopropylbenzyl alcohol, is an organic compound with the molecular formula C16H26O. It is characterized by the presence of three isopropyl groups attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position. This compound is known for its steric bulk, which influences its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triisopropylphenyl)methanol typically involves the reduction of 2,4,6-triisopropylbenzaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the specific requirements of the production process, such as cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Triisopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2,4,6-triisopropylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of the hydroxymethyl group can yield 2,4,6-triisopropylbenzylamine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,4,6-triisopropylbenzyl chloride.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products Formed
Oxidation: 2,4,6-Triisopropylbenzaldehyde.
Reduction: 2,4,6-Triisopropylbenzylamine.
Substitution: 2,4,6-Triisopropylbenzyl chloride.
Aplicaciones Científicas De Investigación
(2,4,6-Triisopropylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (2,4,6-Triisopropylphenyl)methanol depends on its specific application. In chemical reactions, its steric bulk can influence the reactivity and selectivity of the compound. For example, in substitution reactions, the large isopropyl groups can hinder the approach of nucleophiles, leading to selective reactions at less hindered positions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenylmethanol: Similar structure but with methyl groups instead of isopropyl groups.
2,4,6-Triisopropylphenol: Similar structure but with a hydroxyl group directly attached to the benzene ring.
Uniqueness
(2,4,6-Triisopropylphenyl)methanol is unique due to its steric bulk, which significantly influences its chemical reactivity and selectivity. The presence of three isopropyl groups creates a highly hindered environment around the hydroxymethyl group, making it a valuable compound for studying steric effects in organic reactions.
Propiedades
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12,17H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWWQGOQRQCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B3136796.png)
![7-Methylimidazo[1,2-c]pyrimidine](/img/structure/B3136799.png)



![2,2'-[Propane-2,2-diylbis(thio)]diacetic acid](/img/structure/B3136841.png)








